molecular formula C20H15BrN4O5 B11553184 (1E)-1-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine

(1E)-1-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B11553184
M. Wt: 471.3 g/mol
InChI Key: NWWPFNHCNHGJSW-WSDLNYQXSA-N
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Description

(1E)-1-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine: is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of bromine, nitro, and hydrazine groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine typically involves multiple steps:

    Formation of the Benzylidene Intermediate: The initial step involves the reaction of 4-bromobenzyl alcohol with 4-hydroxybenzaldehyde to form the benzylidene intermediate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrazone Formation: The benzylidene intermediate is then reacted with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst such as hydrochloric acid or acetic acid to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azo compounds.

    Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium iodide in acetone or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Potential use as a probe for studying enzyme activities due to its reactive functional groups.
  • Investigated for its antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate for various therapeutic applications.
  • Studied for its ability to interact with biological macromolecules.

Industry:

  • Utilized in the development of advanced materials such as polymers and coatings.
  • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1E)-1-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine involves its interaction with various molecular targets. The compound’s hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro groups can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These interactions can lead to the modulation of cellular pathways and biological activities.

Comparison with Similar Compounds

    Ethyl acetoacetate: A compound with similar reactivity due to its keto-enol tautomerism.

    Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate: Another bromine-containing compound with potential biological activity.

Uniqueness:

  • The combination of bromine, nitro, and hydrazine groups in (1E)-1-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine provides a unique set of reactivity and potential applications.
  • Its ability to undergo multiple types of chemical reactions makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C20H15BrN4O5

Molecular Weight

471.3 g/mol

IUPAC Name

N-[(E)-[4-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C20H15BrN4O5/c21-16-5-1-15(2-6-16)13-30-18-8-3-14(4-9-18)12-22-23-19-10-7-17(24(26)27)11-20(19)25(28)29/h1-12,23H,13H2/b22-12+

InChI Key

NWWPFNHCNHGJSW-WSDLNYQXSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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